4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(4-(2-propynyloxy)phenyl)-
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Overview
Description
4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(4-(2-propynyloxy)phenyl)- is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(4-(2-propynyloxy)phenyl)- typically involves multi-step organic reactions. The starting materials often include isoindole derivatives and phenyl compounds with propynyloxy groups. Common synthetic routes may involve:
Cyclization reactions: To form the isoindole core.
Substitution reactions: To introduce the propynyloxy phenyl group.
Hydrogenation: To achieve the tetrahydro structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:
Catalysts: To increase reaction efficiency.
Temperature and Pressure Control: To ensure optimal yields.
Purification Techniques: Such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(4-(2-propynyloxy)phenyl)- can undergo various chemical reactions, including:
Oxidation: To form oxidized derivatives.
Reduction: To further reduce the compound.
Substitution: To replace functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Such as dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more highly oxidized isoindole derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Probes: Used in the study of biological systems due to their unique chemical properties.
Medicine
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(4-(2-propynyloxy)phenyl)- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Isoindole Derivatives: Compounds with similar isoindole cores but different substituents.
Phenyl Propynyloxy Compounds: Compounds with similar phenyl and propynyloxy groups but different core structures.
Properties
CAS No. |
39488-06-7 |
---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
4-(4-prop-2-ynoxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C18H15NO3/c1-2-9-22-14-7-5-13(6-8-14)19-17(20)15-11-3-4-12(10-11)16(15)18(19)21/h1,3-8,11-12,15-16H,9-10H2 |
InChI Key |
AYWSRQACJRZHIY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Origin of Product |
United States |
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